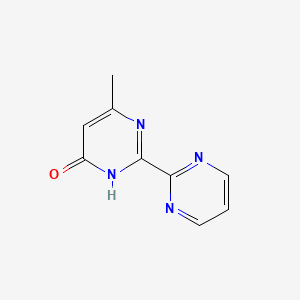![molecular formula C5H7N3O B1436753 N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine CAS No. 1192585-61-7](/img/structure/B1436753.png)
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine” is a chemical compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 . The IUPAC name for this compound is (1E)-1-(1H-pyrazol-5-yl)ethanone oxime .
Molecular Structure Analysis
The InChI code for “N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine” is 1S/C5H7N3O/c1-4(8-9)5-2-3-6-7-5/h2-4H,1H3,(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine” has a molecular weight of 125.13 .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
This compound is instrumental in the study of supramolecular structures . It can be used to assess the existence of planar stacking columns in supramolecular assemblies of pyrazoles . Understanding how small structural changes affect the supramolecular environment is crucial for designing molecules with desirable properties, such as enhanced luminescent and fluorescent characteristics .
Crystal Engineering
In crystal engineering, N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine can help in the design of new molecules. The compound’s behavior in different molecular conformations, such as twisted or calyx forms, can be studied using techniques like X-ray diffraction and NMR spectroscopy . This knowledge is vital for creating materials with specific crystallographic properties.
Polymer Science
The compound’s derivatives can be incorporated into polymers to investigate their optical properties. For instance, polymers containing this moiety could be analyzed for their potential use in optoelectronic devices .
Antiviral Research
Derivatives of N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine have been synthesized and tested for their activity against Tobacco Mosaic Virus (TMV). This application is significant in the development of new antiviral agents .
Drug Design and Pharmaceutical Chemistry
The pyrazole moiety is a common feature in many drug molecules due to its unique pharmacological properties. Compounds containing this functional group are often explored for their potential as bioactive molecules in drug discovery .
Antifungal Agents
A series of derivatives have been designed and synthesized to explore their efficacy as antifungal agents. These studies involve evaluating the inhibition of mycelial growth, which is a critical aspect of antifungal activity .
Direcciones Futuras
While specific future directions for “N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine” are not available in the retrieved data, related compounds such as 1H-pyrazole-5-carboxamide derivatives have shown promise as potential fungicidal and insecticidal agents . This suggests that similar compounds could be further explored for these applications.
Propiedades
IUPAC Name |
(NE)-N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(8-9)5-2-3-6-7-5/h2-3,9H,1H3,(H,6,7)/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNLJSTCFLIAI-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

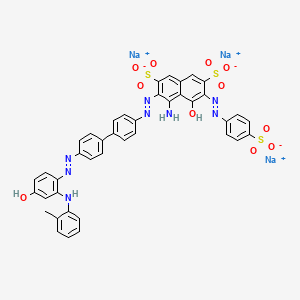
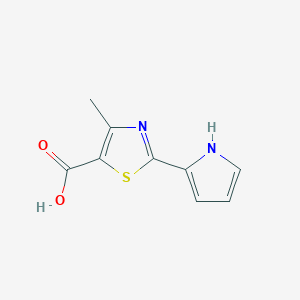
![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)
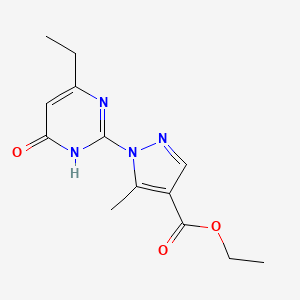
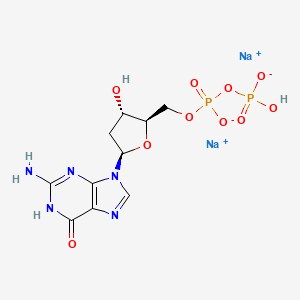

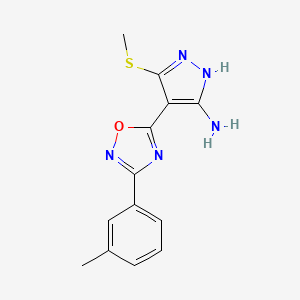
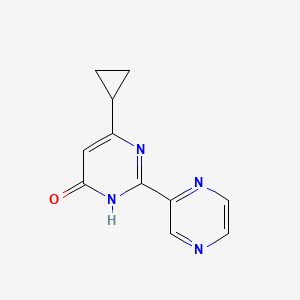
![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)
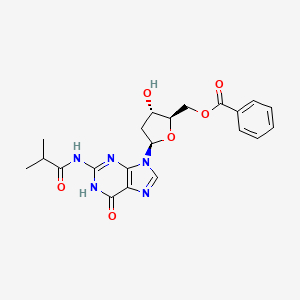
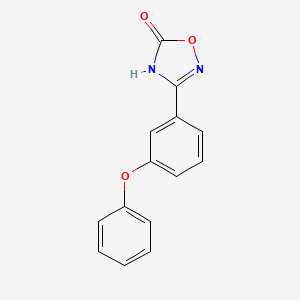
![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)
